4-(3-Fluorophenyl)-2-nitrobenzoic acid
Overview
Description
4-(3-Fluorophenyl)-2-nitrobenzoic acid (FPNBA) is a nitrobenzoic acid derivative with a fluorinated phenyl group. It is a versatile compound that has a wide range of applications in various scientific fields. FPNBA has been used in various chemical and biochemical studies, including drug research, biochemistry, and pharmacology. It has also been used in the synthesis of various compounds, including pharmaceuticals and other organic molecules.
Scientific Research Applications
Synthesis and Chemical Applications
A Practical Synthesis of Related Compounds : The research on the synthesis of related fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing flurbiprofen, shows the importance of developing practical and efficient synthesis methods for fluorinated aromatic compounds. These methods can be essential for producing intermediates used in pharmaceuticals, highlighting the relevance of synthesis research in the field of drug development (Qiu et al., 2009).
Photosensitive Protecting Groups
Development of Photosensitive Protecting Groups : The application of photosensitive protecting groups, such as 2-nitrobenzyl and 3-nitrophenyl groups, in synthetic chemistry shows promise for future developments. These groups can be utilized in the controlled release of active molecules, potentially offering novel approaches in drug delivery and activation (Amit et al., 1974).
Analytical and Environmental Chemistry
LC-MS/MS Study on Degradation Products : Understanding the degradation processes and stability of chemicals like nitisinone, which shares structural similarities with nitro-substituted benzoic acids, is crucial for assessing their environmental impact and stability. This kind of research provides insights into the behavior of such compounds in various conditions, contributing to environmental chemistry and pharmaceutical stability studies (Barchańska et al., 2019).
Antioxidant Activity
Evaluating Antioxidant Activity : Research on determining the antioxidant activity of compounds, including various assays like ORAC and DPPH, is vital for discovering new antioxidants. These studies are applicable in food science, medicine, and pharmacy, highlighting the interdisciplinary nature of research on chemical compounds with potential health benefits (Munteanu & Apetrei, 2021).
Environmental and Biological Interactions
Nanostructured Luminescent Micelles : The development of luminescent micelles for sensing nitroaromatic and nitramine explosives demonstrates the application of chemical compounds in creating sensors for hazardous materials. This research intersects with environmental safety, forensic science, and chemical sensing technologies, showcasing the broad applications of chemical research in societal safety and technological advancement (Paria et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst .
Biochemical Pathways
Similar compounds have been implicated in various biochemical reactions, including the suzuki–miyaura cross-coupling .
Result of Action
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Fluorophenyl)-2-nitrobenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
4-(3-fluorophenyl)-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(7-9)15(18)19/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNHCDRYKAFBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673407 | |
Record name | 3'-Fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887244-17-9 | |
Record name | 3'-Fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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